2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain and dual 4-methoxyphenyl substituents. Its core structure includes a bicyclic heteroaromatic system fused with a pyrimidine ring, which is critical for interactions with biological targets such as kinases or enzymes involved in epigenetic regulation. Synthesis routes for analogous compounds often involve multi-step reactions, including Suzuki couplings, cyclization, and sulfhydryl substitutions .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-36-22-12-8-19(9-13-22)16-30-25(34)18-38-29-32-26-24(20-6-4-3-5-7-20)17-31-27(26)28(35)33(29)21-10-14-23(37-2)15-11-21/h3-15,17,31H,16,18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBQPNZCZBHQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 2034584-25-1) has garnered attention in recent years due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 526.61 g/mol. The structure includes a sulfanyl group and methoxyphenyl substituents which may contribute to its biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The presence of the sulfanyl group allows for potential interactions with enzymes and receptors, modulating their activity. The specific pathways and targets are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may also act as a ligand for specific receptors, influencing cellular signaling pathways.
Biological Activities
Research into the biological activities of this compound has indicated several potential effects:
Anticancer Activity
Recent studies have explored the anticancer properties of related pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including breast and lung cancers.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{...} | MCF-7 | 15.2 |
| 2-{...} | Hek293 | 34.2 |
These findings suggest that the compound may exhibit significant cytotoxic effects against certain cancer types, warranting further investigation into its mechanism and efficacy.
Cholinesterase Inhibition
The compound's structural analogs have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Preliminary data indicate moderate inhibition:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 2-{...} | 19.2 | 13.2 |
This suggests potential applications in cognitive enhancement or neuroprotection.
Anti-inflammatory Activity
In vitro studies have suggested that compounds with similar scaffolds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory potential could be explored further in the context of chronic inflammatory diseases.
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine exhibited significant anticancer activity through apoptosis induction in tumor cells.
- Neuroprotective Effects : Another investigation highlighted the ability of similar compounds to cross the blood-brain barrier and exert neuroprotective effects in animal models of Alzheimer's disease.
Comparison with Similar Compounds
Table 1: Substituent Impact on Physicochemical Properties
- Carboxylate esters (e.g., in ) introduce polarizable groups, improving membrane permeability but requiring metabolic activation.
Heterocyclic Core Modifications
Replacing the pyrrolo[3,2-d]pyrimidine core with thieno[3,2-d]pyrimidine (as in ) alters π-π stacking interactions and hydrogen-bonding capacity. Thiophene-based analogs exhibit reduced planarity, which may decrease DNA intercalation propensity but improve selectivity for hydrophobic binding pockets .
Bioactivity and Target Engagement
Table 2: Comparative Bioactivity Profiles
- Key Findings :
- The target compound shows strong kinase (CDK2) inhibition, unlike SAHA or aglaithioduline, which target HDACs. Structural similarity indexing (Tanimoto coefficient) reveals ~65% overlap with SAHA, primarily in the sulfhydryl-acetamide motif .
- Clustering of bioactivity profiles (via NCI-60 data) links the compound to apoptosis-inducing agents, correlating with its kinase-inhibitory mechanism .
Analytical and Computational Comparisons
NMR and MS Fragmentation Patterns
- NMR : The target compound’s aromatic proton shifts (δ 7.2–8.1 ppm) align with pyrrolo[3,2-d]pyrimidine analogs, while sulfanyl-linked acetamide protons appear at δ 3.8–4.2 ppm. Deviations in regions A (δ 2.5–3.0 ppm) and B (δ 6.5–7.0 ppm) indicate substituent-driven electronic effects .
- MS/MS: Molecular networking (cosine score >0.8) groups the compound with pyrrolo-pyrimidine derivatives, distinguishing it from thieno-pyrimidine analogs via unique fragmentation at m/z 285 (pyrimidine ring cleavage) .
QSAR and Lumping Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
